6-Methoxy-N,N-dimethyl-1,2,4-triazin-3-amine
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Overview
Description
6-Methoxy-N,N-dimethyl-1,2,4-triazin-3-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methoxy group and two dimethylamine groups attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the reaction of cyanuric chloride with methanol and dimethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methoxy and dimethylamine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and dimethylamine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-Methoxy-N,N-dimethyl-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial or antiviral effects. The compound’s structure allows it to interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A metabolite of the herbicide thifensulfuron-methyl.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another energetic material.
Uniqueness
6-Methoxy-N,N-dimethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63197-02-4 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-methoxy-N,N-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6-7-4-5(11-3)8-9-6/h4H,1-3H3 |
InChI Key |
RZPLBNPBIIDGTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=N1)OC |
Origin of Product |
United States |
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